Bisphenol A-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584370 | |
| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86588-58-1 | |
| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86588-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies Employing Bisphenol A D6
Mass Spectrometry-Based Quantification Strategies for Bisphenol A-d6
Mass spectrometry techniques, particularly when coupled with chromatographic separation, are widely used for the analysis of BPA and its analogs. The distinct mass-to-charge ratio of BPA-d6 compared to native BPA allows for their simultaneous detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications with this compound
LC-MS/MS is a powerful technique for the analysis of polar and semi-polar compounds like BPA. BPA-d6 is frequently used as an internal standard in LC-MS/MS methods for the quantification of BPA in various matrices, including biological fluids such as serum and urine, as well as environmental water samples and food items. imeko.orgnih.govmdpi.comdphen1.comdphen1.comnih.govnih.govdphen1.com
LC-MS/MS methods utilizing BPA-d6 have been developed and validated for sensitive and accurate determination of BPA. For instance, a high-throughput UPLC-ES/MS/MS method used d6-BPA for the analysis of d6-BPA and its conjugates in human urine and serum following oral administration of d6-BPA. nih.gov The method demonstrated good accuracy and precision. nih.gov Another LC-MS/MS procedure for urinary analysis of bisphenols employed BPA-d6 as an internal standard, showing good accuracy and precision and low limits of detection for BPA, BPS, and BPF. mdpi.com BPA-d6 has also been used as an internal standard in LC-MS methods for the determination of BPA and its halogenated derivatives in river water. nih.gov
In some applications, BPA-d6 itself is the analyte of interest, particularly in pharmacokinetic studies where deuterated BPA is administered to track its absorption, distribution, metabolism, and excretion in humans or animal models. nih.govdphen1.comnih.govcapes.gov.brresearchgate.netnih.govmdpi.com LC-MS/MS is the primary tool for quantifying d6-BPA and its metabolites in these studies. nih.govdphen1.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches Utilizing this compound
GC-MS/MS is another common technique for BPA analysis, often requiring derivatization of BPA to increase its volatility. BPA-d6 is also used as an internal standard in GC-MS/MS methods for quantifying BPA in various samples, including biological matrices and paper products. db-thueringen.dedphen1.comnih.govresearchgate.net
GC-MS/MS methods utilizing BPA-d6 as an internal standard have been developed for the determination of free and total BPA in human urine and maternal and umbilical cord blood serum. dphen1.comnih.gov These methods often involve derivatization steps, typically using silylation agents like MSTFA, to make BPA and BPA-d6 amenable to GC analysis. dphen1.comnih.govmdpi.com The use of BPA-d6 helps to compensate for variations introduced during sample preparation, including derivatization. nih.gov GC-MS has also been used to quantify BPA in complex matrices like digested and co-digester sludges, employing deuterated BPA (D16-BPA, a related deuterated analog) as an internal standard for matrix-matched calibration. db-thueringen.de
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for this compound and Related Analogs
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for rapid analysis with minimal sample preparation. BPA-d6 has been used as an internal surrogate in DART-TOF-MS methods for the determination of BPA in thermal printing paper. dphen1.com In these applications, BPA-d6 is added during the extraction process to account for variations in recovery and ionization efficiency. dphen1.com DART-MS can be used for both qualitative and quantitative analysis of BPA and related compounds, and the inclusion of an internal standard like BPA-d6 is crucial for accurate quantification, especially in complex matrices. dphen1.com
Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy with this compound
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for accurate quantification due to its ability to compensate for losses and variations throughout the analytical procedure. google.comresearchgate.netresearchgate.net BPA-d6 is a key component in IDMS strategies for the precise quantification of native BPA. mdpi.comcapes.gov.brnih.govgoogle.comresearchgate.netresearchgate.netisotope.comwikipedia.orguni.luguidetopharmacology.orgnih.gov
In IDMS, a known amount of the isotopically labeled analog (BPA-d6) is added to the sample before sample preparation begins. google.com The ratio of the native analyte (BPA) to the labeled internal standard (BPA-d6) is measured by mass spectrometry. google.com Since the native and labeled compounds behave very similarly throughout the analytical process, the ratio remains constant, allowing for accurate quantification even if there are losses during extraction or analysis. google.com This approach effectively compensates for matrix effects and variable recoveries. db-thueringen.deimeko.orggoogle.comresearchgate.net BPA-d6 has been used in IDMS methods for the analysis of BPA in various matrices, including human urine, serum, and environmental waters, leading to highly accurate and reliable results. nih.govmdpi.comnih.govnih.govresearchgate.netnih.gov The use of labeled conjugated BPA, such as this compound β-D-glucuronide, in conjunction with IDMS has also been employed for the accurate determination of conjugated BPA in biological samples. nih.gov
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation and extraction are critical steps in the analysis of BPA and its deuterated analog, BPA-d6, from complex matrices. These steps aim to isolate and concentrate the analytes while removing interfering substances.
Solid Phase Extraction (SPE) Protocols for Deuterated Bisphenol A Analogs
Solid Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of BPA and its deuterated analogs from various sample matrices. dphen1.comunam.mxmdpi.comdphen1.commdpi.comwikipedia.orguni.luresearchgate.netshim-pol.pl SPE protocols involving BPA-d6 are commonly employed to prepare samples for subsequent analysis by mass spectrometry. mdpi.comdphen1.com
SPE allows for the selective retention of analytes on a solid sorbent phase, followed by elution with a suitable solvent. mdpi.com Different types of SPE sorbents, such as C18 and hydrophilic-lipophilic balanced (HLB) sorbents, are used depending on the sample matrix and the properties of the analytes. dphen1.commdpi.com For instance, a method for determining free and conjugated BPA in human serum utilized a two-step SPE clean-up with Florisil and Oasis HLB cartridges after liquid-liquid extraction. dphen1.com BPA-d6 β-d-glucuronide was added prior to enzymatic deconjugation and SPE in this method. dphen1.com
SPE protocols are optimized to achieve high recovery rates and effective removal of matrix interferences, which is particularly important when analyzing trace levels of BPA. unam.mxmdpi.com The inclusion of BPA-d6 in the sample before the SPE procedure helps to monitor and correct for any variations in extraction efficiency. mdpi.comdphen1.com Molecularly imprinted polymers (MIPs) have also been used in SPE cartridges for the selective extraction of BPA, and these MIPs have shown similar interactions with deuterated BPA, allowing its use as an internal standard in LC-MS analysis. researchgate.net
Table: Summary of Analytical Methodologies Employing this compound
| Analytical Technique | Application Area(s) | Role of BPA-d6 | Key Findings/Notes | Citations |
| LC-MS/MS | Human serum, urine, environmental water, food | Internal Standard, Analyte in PK studies | Used for quantification of BPA and its conjugates; enables pharmacokinetic studies of d6-BPA. | imeko.orgnih.govmdpi.comdphen1.comdphen1.comnih.govnih.govdphen1.commdpi.com |
| GC-MS/MS | Human urine, serum, paper products, sludge | Internal Standard | Used for quantifying BPA, often after derivatization; compensates for sample preparation variations. | db-thueringen.dedphen1.comnih.govresearchgate.net |
| DART-MS | Thermal printing paper | Internal Surrogate | Used to account for variations in extraction and ionization efficiency in rapid analysis. | dphen1.com |
| IDMS | Human urine, serum, environmental water | Internal Standard | Provides high accuracy by compensating for matrix effects and recovery losses. | mdpi.comnih.govnih.govresearchgate.netnih.gov |
| SPE | Sample preparation for various matrices (biological, environmental) | Used in conjunction with analysis techniques | Isolates and concentrates analytes; BPA-d6 helps monitor and correct for extraction efficiency variations. | unam.mxmdpi.comdphen1.commdpi.comresearchgate.netshim-pol.pl |
Liquid-Liquid Extraction (LLE) Methods in Conjunction with this compound
Liquid-Liquid Extraction (LLE) is a common sample preparation technique used in conjunction with this compound for isolating bisphenols from various matrices before chromatographic analysis mdpi.com. In LLE, the target analytes, along with the internal standard BPA-d6, are partitioned between two immiscible liquid phases. This technique is often employed to eliminate interfering substances and preconcentrate the analytes of interest mdpi.com.
Studies have utilized LLE as a step in methods for determining BPA in matrices such as urine and serum mdpi.comdphen1.com. For instance, a procedure for urinary analysis of bisphenols involved enzymatic hydrolysis followed by liquid-liquid extraction mdpi.com. Another method for quantifying free and conjugated BPA in human maternal and umbilical cord blood serum included LLE as an initial step dphen1.com. Organic solvents such as dichloromethane, n-hexane, methyl tert-butyl ether, and ethyl acetate (B1210297) are commonly used for the extraction of bisphenols in LLE methods mdpi.com. While LLE can be effective for sample cleanup and preconcentration, it is a multi-step technique that can be time-consuming and requires careful execution to avoid external contamination and potential loss of trace analytes mdpi.com.
Protein Precipitation and Derivatization Strategies for this compound Quantification
Protein precipitation is a sample preparation technique frequently used for biological matrices like serum or plasma to remove proteins that can interfere with downstream analysis, particularly in LC-MS/MS methods mdpi.com. Acetonitrile is a commonly used solvent for protein precipitation in saliva and plasma samples for BPA analysis mdpi.com. A simple protein precipitation procedure followed by LC-MS/MS has been proposed for BPA extraction from human plasma, particularly when dealing with a large number of samples mdpi.comresearchgate.net.
Derivatization strategies are often employed in bisphenol analysis, especially when using GC-MS, to improve the volatility and detectability of the analytes mdpi.com. Derivatization involves chemically modifying the bisphenol molecule, often at the phenolic hydroxyl groups, to enhance chromatographic separation and detector response mdpi.comunam.mx. For instance, silylation is a derivatization step used in some GC-MS methods for determining BPA in water nih.gov. Sulfonyl chlorides are also used for derivatization when LC is coupled with mass spectrometry mdpi.com. While derivatization can increase sensitivity and selectivity, it adds an extra step to the sample preparation process and can potentially introduce undesirable by-products, increasing quantification uncertainty mdpi.com. This compound, as an internal standard, is typically added before or during the sample preparation steps, including protein precipitation and derivatization, to account for any analyte loss or changes in ionization efficiency that may occur during these procedures dphen1.com.
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are critical aspects of analytical procedures employing this compound to ensure the reliability, accuracy, and precision of the quantification of native BPA. Validation typically involves assessing parameters such as sensitivity, detection limits, precision, accuracy, linearity, and recovery dphen1.comwho.intresearchgate.net. The use of isotopically labeled internal standards like BPA-d6 is a key strategy for achieving accurate quantification and ensuring method reliability, especially in trace analysis dphen1.compica-berlin.de.
Sensitivity and Detection Limits in Deuterated Bisphenol A Assays
The sensitivity and detection limits of analytical methods utilizing deuterated bisphenol A as an internal standard are crucial for the accurate quantification of native BPA, particularly at low concentrations in complex matrices. The limit of detection (LOD) is generally defined as the lowest concentration of an analyte that can be reliably detected, often based on a signal-to-noise ratio (S/N) of 3 dphen1.comnih.gov. The limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically at an S/N of 10 dphen1.com.
Studies employing LC-MS/MS with BPA-d6 as an internal standard have reported varying LODs depending on the matrix and specific method. For instance, a method for analyzing unconjugated d6-BPA in serum using derivatization reported an LOD of 0.004 nM (0.001 ng/ml) nih.gov. For total d6-BPA in serum, the LOD was approximately 0.2 nM (0.05 ng/ml) nih.gov. In urinary analysis of bisphenols, including BPA, using HPLC-MS/MS with BPA-d6, the LOD for BPA was reported as 0.01 µg/L mdpi.com. Another UPLC-MS/MS method for unconjugated and total BPA in human urine reported an LOQ of 0.1 ng/ml for unconjugated BPA and 0.2 ng/ml for total BPA researchgate.net.
The sensitivity of methods can be influenced by sample preparation techniques, detector type, and matrix effects. The use of BPA-d6 helps to improve the reliability of quantification at low levels by accounting for variations that affect signal intensity dphen1.compica-berlin.de.
Here is a table summarizing some reported detection and quantification limits:
| Matrix | Analyte | Method | LOD | LOQ | Citation |
| Serum | Unconjugated d6-BPA | LC-MS/MS (Deriv.) | 0.004 nM (0.001 ng/ml) | N/A | nih.gov |
| Serum | Total d6-BPA | LC-MS/MS | 0.2 nM (0.05 ng/ml) | N/A | nih.gov |
| Urine | BPA | HPLC-MS/MS | 0.01 µg/L | N/A | mdpi.com |
| Human Urine | Unconjugated BPA | UPLC-MS/MS | N/A | 0.1 ng/ml | researchgate.net |
| Human Urine | Total BPA | UPLC-MS/MS | N/A | 0.2 ng/ml | researchgate.net |
| River Water | BPA | LC-MS | N/A | 0.1 - 20.0 ng/L | dphen1.com |
| Canned Tuna | BPA | LC-MS/MS | 2 ng/g (acceptable) | 6 ng/g (acceptable) | fda.gov |
| Canned Tuna | BPA | LC-MS/MS | 2.01 ng/g (calculated) | 5.02 ng/g (calculated) | fda.gov |
| Canned Meat | BPA | HPLC-UV | 0.294 mg/Kg | 0.982 mg/Kg | researchgate.net |
| Paper Products | Bisphenols | GC-MS/MS | 0.23-2.70 µg kg-1 | 0.78-9.10 µg kg-1 | researchgate.net |
| Foodstuffs | BPA | GC-MS/MS | 0.03 µg/kg | 0.10 µg/kg | researchgate.net |
Precision and Accuracy Assessments for this compound Measurement
Precision and accuracy are fundamental parameters evaluated during the validation of analytical methods employing this compound. Precision refers to the reproducibility of measurements, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV%). Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies or analysis of quality control (QC) samples with known concentrations.
Studies have reported good precision and accuracy for methods using BPA-d6 as an internal standard. For instance, method validation for d6-BPA in serum showed intra- and inter-day accuracy ranging from 92–110% and precision (RSD) ranging from 4–30% nih.gov. For the analysis of unconjugated d6-BPA in serum using a derivatization procedure, similar accuracy and precision ranges were observed nih.gov. In urinary analysis of bisphenols using HPLC-MS/MS with BPA-d6, the mean accuracy ranged from 83.3 to 119.2%, and precision (CV%) ranged from 2.2 to 18.9% mdpi.com. Another study validating a method for BPA in spiked river water using deuterated internal standardization reported intra- and interbatch precision (RSD) less than 17.8% and 20.0%, respectively, and accuracy (mean recovery) between 83.1% and 108.4% dphen1.com.
Accuracy values within ±8% of the nominal concentration for low and high quality control samples have been reported for methods quantifying BPA and other bisphenols using BPA-d6 as an internal standard dphen1.com. Intra-day precision and intermediate precision were generally under 10%, although they reached up to 15.5% for low concentration QC samples of BPA in one study dphen1.com. The use of isotope dilution with BPA-d6 is considered a reliable approach for accurate quantification by compensating for matrix effects dphen1.compica-berlin.de.
Here is a table summarizing some reported precision and accuracy data:
| Matrix | Analyte(s) | Method | Accuracy Range (%) | Precision (RSD/CV%) Range | Citation |
| Serum | d6-BPA | LC-MS/MS | 92–110 | 4–30 | nih.gov |
| Serum | Unconjugated d6-BPA | LC-MS/MS (Deriv.) | 92–110 | 4–30 | nih.gov |
| Urine | BPA, BPS, BPF | HPLC-MS/MS | 83.3–119.2 | 2.2–18.9 | mdpi.com |
| River Water | BPA, Cl4-BPA, Br4-BPA | LC-MS | 83.1–108.4 | Intra-day < 17.8, Inter-day < 20.0 | dphen1.com |
| Various | BPA, BPA-G, BPS, etc. | LC-MS/MS | Within ±8% (QC) | Intra-day < 10 (up to 12.2), Intermediate < 10 (up to 15.5) | dphen1.com |
| Canned Tuna | BPA | LC-MS/MS | 80-103 (Recovery) | 1-12 (RSD) | fda.gov |
| Canned Meat | BPA | HPLC-UV | 90.006-98.299 (Recovery) | 1.77–3.44 (RSD) | researchgate.net |
| Foodstuffs | BPA | GC-MS/MS | 4.2 (Trueness) | Repeatability 7.5-19.0, Reproducibility 2.5-12.2 | researchgate.net |
Mitigation of Contamination in Trace Analysis of this compound
Mitigating contamination is a critical challenge in the trace analysis of bisphenols, including when using this compound as an internal standard, due to the ubiquitous presence of BPA in laboratory environments and consumables mdpi.comresearchgate.net. Contamination can lead to inflated blank values and inaccurate results, especially at low analyte concentrations mdpi.comresearchgate.net.
Several strategies are employed to minimize contamination in bisphenol analysis. One key approach is the careful selection of laboratory materials, favoring glass over plastic whenever possible, as many plastics contain and can leach BPA mdpi.compica-berlin.de. Solvents and reagents should be checked for BPA contamination before use mdpi.com. Rigorous cleaning procedures for glassware and equipment are essential wa.gov.
Running blank samples through the entire analytical procedure is a standard quality control measure to monitor for contamination introduced during sample preparation and analysis nih.govwa.gov. These blanks help to identify sources of contamination and assess the background levels of BPA mdpi.comwa.gov. Using high-purity solvents and reagents is also crucial dphen1.com.
In methods using BPA-d6, the internal standard helps to distinguish between native BPA contamination and the analyte present in the sample pica-berlin.de. However, even the internal standard itself needs to be of high isotopic purity to avoid contributing to the native BPA signal sigmaaldrich.com. Implementing strict laboratory protocols, such as designated clean areas and minimizing contact with potential sources of BPA, are vital for successful trace analysis mdpi.com. Some methods incorporate specific cleanup steps, such as solid-phase extraction (SPE), after initial extraction techniques like LLE or protein precipitation to further remove interfering compounds and potential contaminants dphen1.comunam.mx.
Despite taking precautions, completely eliminating BPA contamination can be extremely difficult mdpi.comresearchgate.net. This pervasive contamination often contributes to higher detection limits in biological samples mdpi.com. Therefore, implementing comprehensive quality assurance measures, including the regular analysis of blanks and the use of internal standards like BPA-d6, is essential for generating reliable data in bisphenol analysis wa.gov.
Pharmacokinetic and Metabolic Research Utilizing Bisphenol A D6
Absorption Kinetics of Bisphenol A-d6 in Biological Systems
The rate and extent to which this compound enters the systemic circulation after exposure are key aspects of its pharmacokinetic profile. Studies have investigated absorption through the primary routes of human exposure: oral and dermal.
Following oral administration, deuterated Bisphenol A (d6-BPA) is rapidly absorbed from the gastrointestinal tract. Human studies have indicated nearly complete absorption of relatively low oral doses of BPA, based on the urinary recovery of labeled BPA conjugates europa.eu. For instance, a study involving oral administration of 100 µg/kg body weight of d6-BPA to human volunteers observed rapid and complete absorption, with an average absorption half-life of 0.45 hours europa.euoregonstate.edu. The mean peak serum concentration (Cmax) of total d6-BPA was 1711 nM (390 ng/ml), occurring at a median time to reach peak concentration (Tmax) of 1.1 hours nih.govcapes.gov.br. Unconjugated d6-BPA also appeared rapidly in serum, typically within 5–20 minutes, with a mean Cmax of 6.5 nM (1.5 ng/ml) observed at a Tmax of 1.3 hours nih.govcapes.gov.br. The rapid appearance of conjugated forms suggests significant first-pass metabolism during or immediately after absorption nih.govresearchgate.net.
Data from oral absorption studies in humans:
| Parameter | Total d6-BPA (Mean ± SD) | Unconjugated d6-BPA (Mean ± SD) | Citation |
| Dose (µg/kg bw) | 100 | 100 | nih.govcapes.gov.br |
| Absorption Half-life (h) | - | 0.52 ± 0.28 | nih.gov |
| Tmax (h) | 1.1 ± 0.50 | 1.3 ± 0.52 | nih.govcapes.gov.br |
| Cmax (nM) | 1711 | 6.5 | nih.govcapes.gov.br |
| Terminal Elimination t1/2 (h) | 6.4 ± 2.0 | 6.2 ± 2.6 | nih.govcapes.gov.br |
| Urinary Recovery (% of dose) | 84–109 | - | nih.govcapes.gov.br |
Dermal exposure is another route through which BPA can enter the body. Studies using d6-BPA have shown that dermal absorption leads to different pharmacokinetic profiles compared to oral exposure, notably bypassing the extensive first-pass metabolism in the gut wall and liver europa.eunih.gov. In a study where d6-BPA was dermally administered to human subjects, detectable serum levels of total d6-BPA were observed at 1.4 hours after the start of dosing, with a Cmax of 3.26 nM nih.govresearchgate.netresearchgate.net. Free d6-BPA was detected slightly later, at 2.8 hours, with a Cmax of 0.272 nM nih.govresearchgate.netresearchgate.net. The terminal half-lives for dermal exposure were significantly longer than those observed after oral administration, 21.4 ± 9.81 hours for total d6-BPA and 17.6 ± 7.69 hours for free d6-BPA nih.govresearchgate.netresearchgate.net. This suggests that elimination is rate-limited by the release from the dermal compartment nih.govresearchgate.netresearchgate.net. The systemic availability of d6-BPA following dermal exposure was estimated to be considerably lower than oral exposure, with less than 2% of the applied dose recovered in urine after six days nih.govresearchgate.netresearchgate.net. Analysis of the area under the curve (AUC) for dermal versus oral administration indicated that 2.2% of the dermal dose became systemically available nih.govresearchgate.netresearchgate.net.
Data from dermal absorption studies in humans:
| Parameter | Total d6-BPA (Mean ± SD) | Unconjugated d6-BPA (Mean ± SD) | Citation |
| Dose (µg/kg bw) | 100 | 100 | nih.govresearchgate.netresearchgate.net |
| Tmax (h) | 1.4 | 2.8 | nih.govresearchgate.netresearchgate.net |
| Cmax (nM) | 3.26 | 0.272 | nih.govresearchgate.netresearchgate.net |
| Terminal Half-life (h) | 21.4 ± 9.81 | 17.6 ± 7.69 | nih.govresearchgate.netresearchgate.net |
| Urinary Recovery (% of dose) | <2 | - | nih.govresearchgate.netresearchgate.net |
| Systemic Availability (% of dose) | 2.2 | - | nih.govresearchgate.netresearchgate.net |
Oral Absorption Dynamics of Deuterated Bisphenol A
Distribution Profiles of this compound in Tissues and Biological Fluids
Once absorbed, this compound is distributed throughout the body in tissues and biological fluids. Research using labeled BPA has helped characterize this distribution.
In systemic circulation, BPA binds to plasma proteins europa.eu. Studies in rats administered deuterated BPA intravenously and orally have investigated tissue distribution. Tissue/serum concentration ratios for aglycone BPA varied across different tissues, reflecting factors such as tissue perfusion, composition, and metabolic capacity researchgate.net. For instance, in adult female rats, ratios ranged from 0.7 in the liver to 5 in adipose tissue researchgate.net. While specific comprehensive tissue distribution data for d6-BPA in humans are less readily available from the provided sources, physiologically based pharmacokinetic (PBPK) models, often parameterized using data from d6-BPA studies in animals and humans, include compartments representing various tissues and organs to simulate distribution oregonstate.edunih.govethz.ch.
Physiologically based pharmacokinetic (PBPK) models are valuable tools for simulating and predicting the distribution of compounds like BPA-d6 within the body. These models divide the body into interconnected compartments representing specific organs and tissues (e.g., liver, fat, richly perfused tissues, slowly perfused tissues) based on physiological and anatomical data oregonstate.eduethz.ch. By incorporating parameters derived from experimental studies with d6-BPA, such as partition coefficients between blood/serum and tissues, blood flow rates, and metabolic rates in specific organs, these models can simulate the time course of d6-BPA concentrations in different compartments after various routes of exposure oregonstate.edunih.govethz.ch. The use of d6-BPA data is crucial for calibrating and validating these models, allowing for a better understanding of how factors like age and route of exposure influence internal dosimetry and tissue-specific concentrations nih.govfrontiersin.org.
Systemic Circulation and Tissue Partitioning of this compound
Metabolic Pathways of this compound in Mammalian Models
Metabolism is a primary process by which the body eliminates BPA-d6. Studies using labeled BPA have confirmed and detailed the major metabolic pathways in mammalian systems. The primary metabolic transformation of BPA involves phase II conjugation reactions, predominantly glucuronidation and sulfation europa.euresearchgate.net. These reactions, primarily occurring in the liver and the gut wall, convert the lipophilic BPA into more water-soluble metabolites, such as BPA-glucuronide (BPA-G) and BPA-sulfate (BPA-S), which are then readily excreted, mainly in urine europa.euoregonstate.eduresearchgate.net. Studies with d6-BPA have shown that following oral exposure, conjugation is rapid and extensive, with unconjugated BPA representing only a small fraction of the total d6-BPA in blood nih.govcapes.gov.br. While the liver is a major site of metabolism, the gut wall also plays a significant role in the first-pass metabolism of orally ingested BPA europa.eunih.gov. Dermal exposure, by bypassing the first-pass metabolism in the gut and liver, results in a higher proportion of unconjugated d6-BPA reaching the systemic circulation compared to oral exposure europa.eunih.gov. In vitro studies utilizing liver microsomes and other cellular fractions have further characterized the enzymes involved, such as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), in the metabolism of BPA europa.eudphen1.com.
Glucuronidation and Sulfation of Deuterated Bisphenol A
Glucuronidation and sulfation are the primary Phase II metabolic pathways for BPA in humans and animals researchgate.netzenodo.org. Studies utilizing BPA-d6 have confirmed that these conjugation reactions are rapid and nearly complete following oral administration capes.gov.brresearchgate.net. In humans, unconjugated d6-BPA comprises a very small fraction, typically less than 1%, of the total d6-BPA in blood at all times after oral dosing capes.gov.brresearchgate.net. The majority of the absorbed d6-BPA is quickly converted to its glucuronide (d6-BPA-G) and sulfate (B86663) (d6-BPA-S) conjugates capes.gov.brnih.gov.
Research indicates that d6-BPA-glucuronide is the predominant conjugate formed. In monkeys and rats, d6-BPA-glucuronide accounts for the majority of the conjugate, with the sulfate conjugate representing a smaller percentage (e.g., <20% in monkeys and <5% in rats) frontiersin.org. In human serum, the AUC for d6-BPA-G has been observed to be greater than that for d6-BPA-S nih.gov. Furthermore, d6-BPA-G appears to reach peak levels in blood significantly faster than d6-BPA-S researchgate.net.
The rapid conjugation of d6-BPA is reflected in the kinetic parameters. For instance, in a human study, the mean Tmax for total d6-BPA (including conjugates) in serum was 1.1 ± 0.50 hours, while unconjugated d6-BPA had a mean Tmax of 1.3 ± 0.52 hours capes.gov.brresearchgate.net. The appearance half-time for total d6-BPA (0.26 ± 0.11 h) was significantly earlier than the absorption half-time for unconjugated d6-BPA (0.52 ± 0.28 h), corroborating the rapid formation of conjugates nih.govresearchgate.net.
Data illustrating the serum pharmacokinetics of d6-BPA and its conjugates in humans following oral administration highlight the dominance of conjugated forms.
| Analyte | Cmax (nM) | Tmax (h) | Terminal Elimination Half-life (h) | % of Total d6-BPA at Cmax | % of Total d6-BPA AUC0-∞ |
| Total d6-BPA | 1711 | 1.1 ± 0.50 | 6.4 ± 2.0 | 100 | 100 |
| Unconjugated d6-BPA | 6.5 | 1.3 ± 0.52 | 6.2 ± 2.6 | 0.39 ± 0.17 | 0.56 ± 0.16 |
| d6-BPA-Glucuronide | - | 0.92 | - | - | Greater than d6-BPA-S |
| d6-BPA-Sulfate | - | 1.3 | - | - | Less than d6-BPA-G |
Note: Cmax and Tmax values for conjugates are based on available data and may not represent all studies. Half-lives for conjugates were reported as not significantly different from unconjugated BPA in one study oregonstate.edu.
Identification of Novel Phase I and Phase II Metabolites of this compound
While glucuronidation and sulfation are the major metabolic pathways, research using advanced analytical techniques, often employing labeled BPA analogs like BPA-d6, has contributed to the identification of other metabolites. An untargeted approach using liquid chromatography coupled to high-resolution mass spectrometry has allowed for the detection of known Phase I and Phase II metabolites of BPA, as well as several previously uncharacterized ones dphen1.com.
Studies have explored the formation of metabolites beyond the simple glucuronide and sulfate conjugates. For example, qualitative analysis using LC/MS/MS has demonstrated the presence of d6-BPA-bis-sulfate and a mixed glucuronide/sulfate diconjugate in human serum and urine samples after oral dosing with d6-BPA oregonstate.edu. The use of isotope-labeled BPA analogs, including BPA-d6, has been highly useful for the structural elucidation of various metabolites dphen1.com.
Research using in vitro models like human and rat liver microsomes and S9 fractions, as well as human-recombinant cytochrome P450 enzymes, with labeled BPA has provided a comprehensive view of potential metabolic pathways dphen1.com. These studies help to understand pathways that may introduce additional toxicity and aid in assessing BPA exposure in different biological matrices dphen1.com.
Enzymatic Hydrolysis and Deconjugation of this compound Conjugates
The determination of total BPA or its conjugated forms in biological samples often requires enzymatic hydrolysis to cleave the glucuronide and sulfate bonds and release the parent compound researchgate.netresearchgate.net. BPA-d6 conjugates, particularly this compound β-D-glucuronide, have been used to optimize and validate these enzymatic deconjugation procedures researchgate.netdphen1.com.
Enzymatic hydrolysis is typically performed using enzymes like β-glucuronidase, often derived from sources such as Helix pomatia, which may also possess sulfatase activity, allowing for the deconjugation of both glucuronides and sulfates nih.gov. The use of labeled conjugated BPA, such as this compound β-D-glucuronide, allows for the accurate determination of conjugated BPA concentration in samples by serving as an internal standard during the deconjugation process researchgate.netdphen1.com.
Optimization studies using labeled conjugates help determine the optimal enzyme concentration, incubation time, and temperature for complete deconjugation dphen1.comnih.gov. For instance, in one study, optimal deconjugation conditions using Helix pomatia enzyme and this compound β-D-glucuronide were determined to be 37°C for 45 minutes with a specific enzyme activity dphen1.com. The efficiency of enzymatic hydrolysis is critical for accurate measurement of total BPA, as incomplete deconjugation can lead to underestimation of conjugated forms researchgate.net.
Elimination and Excretion Mechanisms of this compound
The primary routes of elimination for BPA and its metabolites, as studied using BPA-d6, are renal and biliary excretion nih.goveuropa.eu. The extent and primary pathway of excretion can vary between species frontiersin.orgeuropa.eu.
Renal Clearance and Urinary Excretion of Deuterated Bisphenol A and Its Metabolites
Urinary excretion is the predominant elimination route for BPA conjugates in humans and non-human primates frontiersin.orgresearchgate.netoregonstate.edu. Following oral administration of d6-BPA to humans, a large percentage of the administered dose is recovered in urine as metabolites, primarily within 24 hours capes.gov.brnih.govresearchgate.net. Recovery of total administered d6-BPA in human urine has been reported to be in the range of 84–109% capes.gov.brnih.govresearchgate.net. Most subjects in human studies have been shown to excrete over 90% of the dose as metabolites within 24 hours capes.gov.brnih.govresearchgate.net.
The elimination of conjugates into urine is generally rapid capes.gov.brresearchgate.net. The elimination half-life for total d6-BPA in human urine has been estimated to be around 2 hours, with complete elimination typically occurring within 24 hours after ingestion oregonstate.edu. Unconjugated d6-BPA is also detected in post-dosing urine samples, but its concentration represents a very small percentage of the total d6-BPA present in each urine void nih.gov.
Renal clearance plays a significant role in the elimination of d6-BPA conjugates from systemic circulation oregonstate.edu. Physiologically based pharmacokinetic (PBPK) models developed using d6-BPA data describe the excretion of d6-BPA-glucuronide from the systemic circulation into urine using a systemic clearance term oregonstate.edu.
Data on the urinary excretion of total d6-BPA in humans after oral administration demonstrate rapid and extensive elimination via this route.
| Time Point (h) | Average Cumulative Urinary Excretion (% of dose) |
| 24 | 93 (range 80–108) |
| 72 (3 days) | 95 (range 84–109) |
Data derived from human oral administration studies with d6-BPA nih.gov.
Biliary Excretion and Fecal Elimination Pathways of this compound
While urinary excretion of conjugates is the primary route in humans and primates, biliary excretion and subsequent fecal elimination are more significant in rodents frontiersin.orgeuropa.eu. In rats, a much larger fraction of intravenously administered radioactive BPA is recovered in feces as unconjugated BPA compared to urine frontiersin.org. This difference is attributed to species variations in the molecular mass threshold for biliary elimination europa.eubund.de.
In rodents, BPA conjugates are partly eliminated via biliary secretion into the intestinal tract, where they can be cleaved by gut bacteria to release unconjugated BPA europa.eu. This unconjugated BPA can then undergo enterohepatic recirculation, leading to prolonged low-level systemic availability europa.eubund.de. Due to biliary secretion and enterohepatic recirculation, the predominant route of elimination of systemically available unconjugated and conjugated BPA in rodents is fecal excretion of unconjugated BPA europa.eu. Over 50% of the orally absorbed BPA dose has been recovered in feces in rats europa.eu.
In contrast, biliary excretion of d6-BPA conjugates in non-human primates and humans is considered minimal frontiersin.orgsci-hub.se. PBPK models for humans suggest that only a small portion (e.g., 10%) of d6-BPA-glucuronide formed in the liver and small intestine might be secreted into the GI tract via the bile duct oregonstate.edusci-hub.se. This contrasts with the significant biliary excretion observed in rodents and highlights a key species difference in BPA elimination pathways frontiersin.orgeuropa.eu.
Comparative Pharmacokinetic Studies Using this compound Across Species and Life Stages
Deuterated BPA has been instrumental in comparative pharmacokinetic studies across different species and life stages, providing insights into how BPA is handled differently depending on the organism and developmental stage frontiersin.orgnih.govnih.govfda.gov.
Studies have compared the pharmacokinetic behavior of d6-BPA in adult rodents (mice and rats), non-human primates (monkeys), and humans following oral administration nih.govfrontiersin.orgresearchgate.netfda.gov. These comparisons, often using similar analytical approaches, have revealed both similarities and significant differences in BPA pharmacokinetics across species nih.govfrontiersin.org.
One key finding from comparative studies is the consistently high degree of presystemic metabolism (conjugation in the gastrointestinal tract and liver) in adults of mice, rats, monkeys, and humans following oral administration nih.govfrontiersin.org. This limits the absolute bioavailability of unconjugated d6-BPA to a small fraction of the total dose in all these species nih.govfrontiersin.org. For instance, circulating concentrations of unconjugated d6-BPA represent a small percentage of the total d6-BPA Cmax across these species: 0.45% in CD-1 mice, 0.55% in Sprague-Dawley rats, 0.21% in rhesus monkeys, and 0.39% in humans nih.gov.
Despite these similarities in unconjugated bioavailability, significant differences exist in the route of elimination between rodents and primates nih.govfrontiersin.orgeuropa.eu. As discussed in Section 3.4, rodents exhibit substantial biliary excretion and enterohepatic recirculation, leading to significant fecal elimination of unconjugated BPA, whereas primates primarily eliminate BPA as conjugates in urine frontiersin.orgeuropa.eu.
Comparative studies using d6-BPA have also investigated life-stage-dependent pharmacokinetics. Studies in young monkeys and rats have shown age-specific differences in d6-BPA kinetics frontiersin.orgnih.govfda.gov. For example, in immature rats, systemic d6-BPA exposure has been observed to increase with decreasing age frontiersin.orgnih.gov. This contrasts with findings in monkeys, where there was little difference in systemic d6-BPA exposure across different ages (from postnatal day 5 to adults) frontiersin.orgnih.gov.
Studies in rats at different postnatal developmental stages (PND 4, PND 21, and adult PND 80) using d6-BPA have provided detailed pharmacokinetic parameters for both total and aglycone d6-BPA, highlighting how metabolism and elimination capacity evolve with age nih.gov. For instance, in PND 4 rat pups, aglycone d6-BPA represented a higher percentage of the total at Cmax (4.9%) compared to adult humans (0.39%) nih.govnih.gov.
These comparative studies using d6-BPA are crucial for extrapolating toxicity findings from animal models to humans and for developing age- and species-specific PBPK models frontiersin.orgnih.gov. The experimental kinetic data sets with d6-BPA help reduce uncertainty regarding BPA's kinetic behavior and provide a solid foundation for extrapolation frontiersin.orgnih.gov.
Interspecies Differences in this compound Pharmacokinetics (e.g., Human, Rat, Monkey)
Research using BPA-d6 has revealed significant interspecies differences in the pharmacokinetics of BPA, particularly between rodents and primates (including humans and monkeys) researchgate.netnih.govnih.govresearchgate.net. These differences are largely attributed to variations in metabolic capacities, especially Phase II conjugation, and potentially differences in transporter activity researchgate.netnih.govresearchgate.netfrontiersin.org.
In adult humans, orally administered BPA-d6 is rapidly absorbed and extensively metabolized, primarily through glucuronidation and sulfation in the gastrointestinal tract and liver nih.gova-z.lucapes.gov.brumweltprobenbank.de. Unconjugated BPA-d6 appears in serum relatively quickly after oral dosing, but it comprises a small fraction, typically less than 1%, of the total BPA-d6 (unconjugated plus conjugated) in the blood at all times nih.gova-z.lucapes.gov.br. The elimination half-life for total and unconjugated BPA-d6 in humans following oral administration is relatively short, around 6 hours nih.gova-z.lucapes.gov.br. Most of the administered dose is recovered in urine as metabolites within 24 hours nih.gova-z.lucapes.gov.br.
In monkeys, the pharmacokinetic profile of orally administered BPA-d6 in adults is remarkably similar to that observed in adult humans given a comparable dose nih.govresearchgate.netfactsaboutbpa.org. Like humans, adult monkeys efficiently metabolize BPA-d6, converting it to its inactive conjugated form, which is then rapidly excreted nih.govfactsaboutbpa.org. Circulating concentrations of unconjugated BPA-d6 in adult monkeys are also low following oral administration, reflecting efficient pre-systemic metabolism nih.gov.
A key difference emerges when comparing immature rodents and primates. While immature rats show significantly higher internal exposures to unconjugated BPA-d6 compared to adults due to less developed Phase II metabolism, neonatal monkeys exhibit minimal differences in systemic BPA-d6 exposure compared to adult monkeys nih.govnih.govresearchgate.netfrontiersin.orgfactsaboutbpa.orglaegemiddelstyrelsen.dk. This suggests a more mature metabolic capacity for BPA in neonatal monkeys compared to neonatal rats nih.govlaegemiddelstyrelsen.dk.
The following table summarizes some key pharmacokinetic parameters of BPA-d6 observed in different adult species after oral administration:
| Species | Cmax (Unconjugated BPA-d6) | Tmax (Unconjugated BPA-d6) | Half-life (Unconjugated BPA-d6) | Percentage of Unconjugated in Total BPA-d6 (AUC) |
| Human | ~1.5 ng/ml (6.5 nM) nih.gova-z.lucapes.gov.br | ~1.3 hours nih.gova-z.lucapes.gov.br | ~6.2 hours nih.gova-z.lucapes.gov.br | ~0.56% nih.gova-z.lu |
| Monkey | <1% of total nih.gov | Not specified in search results | Not specified in search results | Not specified in search results |
| Rat | 0.55% of total Cmax researchgate.net | Not specified in search results | Inversely related to age in neonates researchgate.net | Not specified in search results |
| Mouse | 0.45% of total Cmax researchgate.net | Not specified in search results | Inversely related to age in neonates researchgate.net | Not specified in search results |
Developmental and Age-Related Variations in this compound Metabolism
Developmental and age-related variations in BPA-d6 metabolism have been observed, particularly in rodents researchgate.netnih.govnih.gov. In neonatal rats and mice, the capacity for Phase II metabolism, specifically glucuronidation, is less developed compared to adults researchgate.netnih.govfrontiersin.orgnih.gov. This immaturity in metabolic enzymes leads to higher internal exposure to unconjugated BPA-d6 in younger animals researchgate.netnih.govnih.gov. As rodents mature, their metabolic capacity increases, resulting in a decrease in unconjugated BPA-d6 levels researchgate.netnih.govnih.gov.
Studies in neonatal monkeys, however, indicate a different developmental profile nih.govnih.govfactsaboutbpa.orglaegemiddelstyrelsen.dknih.gov. Unlike rodents, neonatal monkeys show minimal age-related differences in the metabolism of BPA-d6 and internal exposure to the unconjugated form nih.govnih.govfactsaboutbpa.orglaegemiddelstyrelsen.dknih.gov. This suggests that the metabolic machinery for BPA conjugation is more developed at birth in primates compared to rodents nih.govlaegemiddelstyrelsen.dk.
Human studies involving infants and young children, while sometimes showing variability potentially due to exposure levels and developmental stages, have generally indicated a substantial capacity to metabolize BPA, with conjugated forms accounting for the majority of urinary BPA nih.gov. Studies with prematurely born infants also showed that they were able to metabolize BPA into conjugated forms laegemiddelstyrelsen.dk.
The differences in developmental metabolic profiles between rodents and primates are important for extrapolating findings from animal studies to humans nih.govnih.govfactsaboutbpa.orglaegemiddelstyrelsen.dk. The higher internal exposure to unconjugated BPA observed in neonatal rodents due to immature metabolism may not be directly comparable to the exposure in neonatal primates or human infants nih.govfactsaboutbpa.orglaegemiddelstyrelsen.dk.
Interactive data tables demonstrating age-related variations would ideally require quantitative data across different age groups within each species. Based on the provided text, a qualitative summary of the observed trends is more feasible:
| Species | Age Group | Trend in Unconjugated BPA-d6 Exposure | Primary Metabolic Pathway Maturity |
| Rat | Neonatal | Higher than adults researchgate.netnih.govnih.gov | Less developed Phase II (Glucuronidation) researchgate.netnih.govfrontiersin.orgnih.gov |
| Rat | Adult | Lower than neonates researchgate.netnih.govnih.gov | More developed Phase II researchgate.netnih.govfrontiersin.orgnih.gov |
| Mouse | Neonatal | Higher than adults researchgate.netnih.gov | Less developed Phase II (Glucuronidation) researchgate.netnih.gov |
| Mouse | Adult | Lower than neonates researchgate.netnih.gov | More developed Phase II researchgate.netnih.gov |
| Monkey | Neonatal | Minimal difference compared to adults nih.govnih.govfactsaboutbpa.orglaegemiddelstyrelsen.dknih.gov | More developed at birth compared to rodents nih.govlaegemiddelstyrelsen.dk |
| Monkey | Adult | Minimal difference compared to neonates nih.govnih.govfactsaboutbpa.orglaegemiddelstyrelsen.dknih.gov | Mature nih.govlaegemiddelstyrelsen.dk |
| Human | Infant/Young Children | Substantial metabolic capacity observed laegemiddelstyrelsen.dknih.gov | Capacity to metabolize into conjugated forms laegemiddelstyrelsen.dknih.gov |
| Human | Adult | Efficient metabolism nih.gova-z.lucapes.gov.br | Mature Phase II (Glucuronidation and Sulfation) nih.gova-z.lucapes.gov.brumweltprobenbank.de |
Environmental Fate and Biomonitoring Applications of Bisphenol A D6
Tracing Environmental Pathways of Bisphenol A Using Deuterated Analogs
Deuterated analogs like BPA-d6 serve as powerful tracers to investigate the distribution, transformation, and persistence of BPA in various environmental compartments. Their similar behavior to native BPA allows for the study of environmental processes without altering the natural system significantly.
Aquatic and Terrestrial Environmental Monitoring with Bisphenol A-d6
BPA is a widespread environmental contaminant found in aquatic and terrestrial ecosystems umweltprobenbank.deresearchgate.netnih.govosti.govunibo.it. It enters the environment through various sources, including industrial effluents, wastewater treatment plants, landfill leachates, and the degradation of plastic products nih.govosti.govunibo.itdb-thueringen.debiointerfaceresearch.com. Monitoring BPA levels in these matrices is essential to assess environmental contamination and potential exposure risks.
While direct monitoring often focuses on native BPA, BPA-d6 can be used in controlled studies to spike environmental samples or simulate releases to track the movement and dispersion of BPA. Although the provided search results primarily discuss the presence and fate of native BPA in aquatic and terrestrial environments umweltprobenbank.deresearchgate.netnih.govosti.govunibo.itbiointerfaceresearch.com, the analytical methods used for such monitoring often employ BPA-d6 as an internal standard to ensure accurate quantification of the low concentrations typically found in environmental samples mdpi.com. Studies on BPA in aquatic environments highlight its presence in surface water, seawater, sewage effluent, and sewage sludge osti.gov. In terrestrial environments, BPA has been detected in soil and sediment osti.gov. The use of BPA-d6 as an internal standard in the analytical methods applied in these monitoring efforts is critical for obtaining reliable data on BPA concentrations in complex environmental matrices.
Degradation Studies of this compound in Environmental Matrices
Understanding how BPA degrades in the environment is vital for assessing its persistence and potential long-term impacts. BPA can undergo biodegradation under aerobic conditions in the presence of various microorganisms umweltprobenbank.deresearchgate.net. Abiotic processes, such as photodegradation and oxidation, can also contribute to its transformation researchgate.net.
BPA-d6 is a valuable tool in degradation studies. By introducing BPA-d6 into environmental matrices like water or soil under controlled conditions, researchers can track its disappearance over time and identify transformation products using mass spectrometry. The deuterated label helps distinguish the parent compound and its degradation products from background contamination. Studies on BPA degradation in anaerobic conditions have shown varying results, with some reports indicating decreases in concentration while others suggest potential increases due to polymer degradation db-thueringen.de. While the search results detail the degradation of native BPA researchgate.netnih.govresearchgate.netijomeh.eu, the principles and methodologies described, particularly those involving analytical techniques like LC-MS/MS, are directly applicable to studies utilizing BPA-d6 as a tracer to elucidate degradation pathways and rates in different environmental compartments. The use of a labeled standard like BPA-d6 is essential for accurately measuring the decrease in the parent compound and the formation of metabolites during these studies.
Human and Animal Biomonitoring Studies with this compound
Biomonitoring, the assessment of human or animal exposure to chemicals by measuring the chemicals or their metabolites in biological samples, is a key application for BPA-d6. Its use as an internal standard significantly enhances the accuracy of these measurements.
Assessment of Exposure Levels Through this compound Measurement
BPA-d6 is extensively used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify BPA and its metabolites in human and animal biological samples like urine, serum, and blood veeprho.comoregonstate.eduresearchgate.netcapes.gov.brfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. This is particularly important for accurately measuring the low concentrations of unconjugated, or free, BPA, which is considered the biologically active form researchgate.netnih.gov.
Studies utilizing BPA-d6 have provided crucial data on human exposure levels. For instance, research involving oral administration of BPA-d6 to human volunteers has allowed for the detailed analysis of its pharmacokinetics, including absorption, metabolism, and excretion oregonstate.eduresearchgate.netcapes.gov.br. These studies have shown that ingested BPA is rapidly metabolized, primarily to glucuronide and sulfate (B86663) conjugates, with unconjugated BPA typically representing a small fraction of the total BPA in blood researchgate.netcapes.gov.br.
Data from human pharmacokinetic studies using BPA-d6 highlight the rapid absorption and elimination of the compound. In one study, following oral administration of d6-BPA, unconjugated d6-BPA appeared in serum within 5-20 minutes, with a mean peak concentration (Cmax) of 6.5 nM observed at approximately 1.3 hours researchgate.net. Total d6-BPA serum concentrations peaked earlier, around 1.1 hours, with a mean Cmax of 1711 nM researchgate.net. The half-lives for terminal elimination of total and unconjugated d6-BPA were approximately 6.4 and 6.2 hours, respectively researchgate.net. Most of the administered dose was recovered in urine as metabolites within 24 hours researchgate.net.
Animal studies using BPA-d6 have also contributed significantly to understanding BPA pharmacokinetics and exposure. Research in mice, rats, and rhesus monkeys using deuterated BPA has helped compare metabolism and toxicokinetics across species nih.govnih.govresearchgate.netresearchgate.net. Studies in mice comparing oral bolus administration and dietary exposure to BPA-d6 showed differences in peak serum concentrations and bioavailability, indicating that the route of exposure influences internal dose nih.govresearchgate.net.
The use of BPA-d6 is considered essential for accurate biomonitoring, helping to differentiate between actual internal exposure and potential external contamination during sample collection and analysis oregonstate.eduresearchgate.netresearchgate.netresearchgate.net.
Here is a summary of pharmacokinetic data from a human study using oral administration of d6-BPA:
| Parameter | Total d6-BPA Serum (nM) | Unconjugated d6-BPA Serum (nM) |
| Mean Cmax | 1711 | 6.5 |
| Tmax (h) | 1.1 ± 0.50 | 1.3 ± 0.52 |
| Terminal Elimination Half-life (h) | 6.4 ± 2.0 | 6.2 ± 2.6 |
| Urinary Recovery (% of dose) | 84-109% (Total) | >90% as metabolites (within 24h) researchgate.net |
Note: Data extracted from search result researchgate.net. Cmax: maximum concentration; Tmax: time to reach Cmax.
Correlation of Deuterated Bisphenol A Levels with Exposure Sources
For example, studies administering BPA-d6 orally have confirmed that this is a major route of exposure and have characterized the resulting internal concentrations and metabolic profiles oregonstate.eduresearchgate.netcapes.gov.br. Comparing the pharmacokinetics of orally administered BPA-d6 with measured levels of native BPA in the general population helps validate exposure assessments and understand the bioavailability of BPA from different dietary sources oregonstate.educapes.gov.broregonstate.edu. The ratio of unconjugated to total BPA-d6 in biological samples provides insights into the extent of metabolic conjugation, which can vary depending on the route of exposure and individual factors researchgate.netcapes.gov.brfrontiersin.org.
Occupational and General Population Exposure Assessment Using this compound
BPA-d6 plays a critical role in assessing BPA exposure in both occupational settings and the general population. Accurate exposure assessment is fundamental for risk evaluation.
In occupational settings, workers can be exposed to higher levels of BPA through dermal contact and inhalation, particularly in industries involved in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper frontiersin.orgmdpi.cominrs.fr. Biomonitoring is essential to determine the actual internal dose in these populations. Studies assessing occupational exposure utilize analytical methods that rely on internal standards like BPA-d6 for accurate quantification of BPA and its metabolites in biological samples from exposed workers inrs.fr. Research has shown significantly higher BPA levels in occupationally exposed individuals compared to the general population, with detection rates and concentrations increasing with duration of exposure mdpi.com.
For the general population, dietary intake is considered the primary route of exposure to BPA, mainly from food packaging and containers frontiersin.orgijomeh.eueuropa.eu. However, dermal contact with thermal paper and exposure to contaminated dust and water are also contributing factors frontiersin.orgijomeh.eueuropa.eubund.de. Large-scale biomonitoring studies, such as those conducted by national health agencies, rely on robust analytical methods employing internal standards like BPA-d6 to determine background exposure levels in representative populations nih.govnih.gov. These studies consistently detect BPA conjugates in the urine of a high percentage of the population, indicating widespread exposure nih.govnih.goveuropa.eu.
The use of BPA-d6 in these assessments helps ensure the reliability of the measured exposure levels, which are then used by regulatory bodies for risk assessment and the establishment of tolerable daily intake (TDI) values bund.de. Accurate biomonitoring data, facilitated by the use of internal standards, are crucial for understanding trends in exposure and evaluating the effectiveness of measures to reduce BPA contamination.
Advanced Research Directions and Future Perspectives in Bisphenol A D6 Studies
Integration of Physiologically Based Pharmacokinetic (PBPK) Modeling with Bisphenol A-d6 Data
Physiologically Based Pharmacokinetic (PBPK) models are powerful tools for simulating the absorption, distribution, metabolism, and excretion (ADME) of chemicals within biological systems. The integration of experimental data obtained using this compound is crucial for refining and validating these models, particularly for bisphenol A. Studies have utilized oral pharmacokinetic data from human subjects administered with deuterated BPA (d6-BPA) to parameterize and calibrate PBPK models oregonstate.edunih.gov. The availability of serum concentration-time course data for unconjugated d6-BPA provides direct empirical evidence for calibrating model parameters related to BPA metabolism oregonstate.edunih.gov.
The use of d6-BPA in controlled kinetic studies, including both intravenous and oral administration in animal models like monkeys and rats, has provided high-quality data sets that reduce uncertainty in predicting BPA's kinetic behavior frontiersin.orgnih.govosti.gov. These data form a solid foundation for extrapolating findings across different ages and species frontiersin.org. PBPK models developed using d6-BPA data have been evaluated against published human pharmacokinetic studies, demonstrating good performance in predicting plasma BPA-conjugate concentrations. frontiersin.org. The models can also predict unconjugated BPA levels, which are often below the limit of detection in human studies using unlabeled BPA frontiersin.orgoregonstate.edu.
Furthermore, PBPK models incorporating d6-BPA data have helped to understand the impact of factors like dosing vehicles and fasting on BPA disposition, suggesting that decreased oral uptake might explain reduced peak levels observed in some human studies where d6-BPA was delivered with food oregonstate.edunih.gov. The recalibrated PBPK models for adult humans, incorporating Monte Carlo analysis, have been used to address inter-individual variability in the internal dose metrics of BPA for populations, providing a scientific basis for exposure assessment and minimizing uncertainties in extrapolations oregonstate.edunih.gov.
Elucidation of Low-Dose Kinetic Phenomena Using Deuterated Bisphenol A
The use of deuterated bisphenol A, such as BPA-d6, is particularly valuable for studying the kinetics of BPA at low doses, relevant to typical environmental exposures frontiersin.orgnih.gov. By using d6-BPA, researchers can distinguish the administered low dose from the background levels of native BPA present in the environment and biological samples nih.govfrontiersin.org. This "contaminant-free" method allows for accurate measurement of BPA in biological tissues at concentrations relevant to aggregate environmental exposures frontiersin.orgnih.gov.
Studies administering relatively low doses (e.g., 100 µg/kg) of d6-BPA have provided kinetic time course behaviors that are expected to be relevant to typical human exposures frontiersin.orgnih.gov. Analysis of serum and urine following d6-BPA administration has allowed for the calculation of parameters such as oral absorption rate, serum elimination, half-life, area under the curve (AUC), urinary excretion, and metabolism to glucuronide and sulfate (B86663) conjugates nih.gov. These studies have shown that conjugation reactions are rapid and nearly complete, with unconjugated BPA representing a small percentage of the total d6-BPA in blood nih.gov. The use of d6-BPA has been instrumental in providing more sensitive methods for detecting and quantifying BPA and its metabolites at low concentrations, expanding upon findings from other human oral pharmacokinetic studies nih.gov.
Innovations in Analytical Techniques for this compound and its Metabolites
The accurate determination of this compound and its metabolites in various matrices relies on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the analysis of bisphenols and their derivatives in biological and environmental samples dphen1.commdpi.com. The use of stable isotope-labeled internal standards like BPA-d6 significantly improves the accuracy and precision of these methods by compensating for matrix effects and variations during sample preparation and analysis veeprho.comdphen1.commdpi.comunil.ch.
Specific methods have been developed for the analysis of d6-BPA and its conjugates, such as d6-BPA glucuronide and d6-BPA sulfate, in biological fluids like serum and urine nih.govnih.gov. These methods often involve enzymatic hydrolysis of conjugated metabolites to quantify total BPA, or direct quantification of the conjugates themselves using isotope dilution LC-ES/MS/MS nih.govnih.gov. Method validation studies have demonstrated high accuracy and precision for the analysis of d6-BPA in serum samples nih.gov.
Innovations in analytical techniques include the use of high-throughput UPLC-ES/MS/MS methods for analyzing d6-BPA and its conjugates nih.gov. Special precautions are often employed during sample preparation to minimize the adventitious hydrolysis of conjugates nih.gov. The development of methods for the simultaneous quantification of BPA, its glucuronide metabolite (BPA-G), and other bisphenol alternatives using isotope-labeled internal standards like BPA-d6 and 13C12-BPA-G in complex matrices like in vitro skin absorption samples highlights the ongoing advancements in this field unil.ch. These techniques enable sensitive and reliable detection and quantification of BPA-d6 and its metabolites at very low concentrations nih.govunil.ch.
Q & A
Q. How should theoretical frameworks (e.g., PBPK modeling) be integrated into BPA-d6 toxicokinetic studies?
- Answer : Develop physiologically based pharmacokinetic (PBPK) models parameterized with in vitro-derived metabolic constants (e.g., Vmax, Km). Validate against in vivo rodent data using Bayesian calibration. Sensitivity analysis should identify critical parameters (e.g., biliary excretion rates) requiring empirical refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
